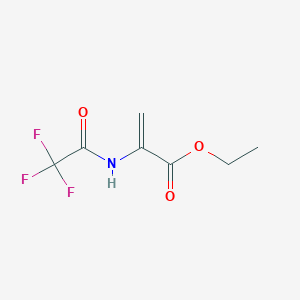

Ethyl 2-(trifluoroacetamido)prop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(trifluoroacetamido)prop-2-enoate is a chemical compound with the CAS Number: 1864014-97-0 . It has a molecular weight of 211.14 and its IUPAC name is ethyl 2- (2,2,2-trifluoroacetamido)acrylate . It is typically stored at 4 degrees Celsius .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8F3NO3/c1-3-14-5(12)4(2)11-6(13)7(8,9)10/h2-3H2,1H3,(H,11,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a liquid . More detailed physical and chemical properties are not available in the current sources.Scientific Research Applications

Chemical Analysis and Forensic Science

A detailed study on the efficacy of different extraction methods and derivatizing agents for the detection and quantification of ethyl-glucuronide (EtG) in hair samples highlights the significance of water as the best extracting solvent and pentafluoropropionic anhydride (PFPA) as the best derivatizing agent, showcasing the critical role of chemical analysis techniques in forensic science (Jurado et al., 2004).

Synthesis of Free-NH Indole Derivatives

Research on the synthesis of free-NH indole derivatives using ethyl 3-(o-trifluoroacetamidoaryl)-1-propargylic carbonates underlines the utility of such compounds in organic synthesis, particularly in creating complex molecules that could have pharmaceutical applications (Cacchi et al., 2009).

Crystal Packing and Molecular Interactions

A study demonstrating the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates utilizing N⋯π and O⋯π interactions rather than direct hydrogen bonding provides insights into the structural aspects of molecular interactions, which is fundamental in the development of new materials and understanding their properties (Zhang et al., 2011).

Synthesis of (Trifluoromethyl)quinoline Derivatives

The development of a methodology for the synthesis of ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates leading to (trifluoromethyl)quinoline derivatives emphasizes the importance of such compounds in medicinal chemistry and drug development, showcasing the versatility of ethyl 2-(trifluoroacetamido)prop-2-enoate derivatives in synthesizing biologically relevant structures (Darehkordi et al., 2018).

Enantioselective Synthesis

The enantioselective synthesis of 2,2-difluoro-3-hydroxycarboxylates via hydrogenation of 2,2-difluoro-3-oxocarboxylates using chiral rhodium complexes illustrates the application of this compound derivatives in achieving high levels of enantioselectivity, which is crucial for the production of chiral drugs and other active pharmaceutical ingredients (Kuroki et al., 2000).

Properties

IUPAC Name |

ethyl 2-[(2,2,2-trifluoroacetyl)amino]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3NO3/c1-3-14-5(12)4(2)11-6(13)7(8,9)10/h2-3H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIZSSHQEYCQSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Benzylpiperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B2987220.png)

![(3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(furan-2-yl)butanoic acid](/img/structure/B2987225.png)

![(1R,3S,4S)-3-Hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid](/img/structure/B2987226.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-(2,6-dimethoxyphenyl)acetamide](/img/structure/B2987227.png)

![Methyl 2-{[6-(tert-butyl)-3-cyano-4-(2-thienyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}acetate](/img/structure/B2987230.png)

![1-(5-chloro-2-methoxyphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2987231.png)

![N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[6-methyl-4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2987241.png)

![2-[(5-Cyano-6-methoxypyridin-3-yl)-(cyclopropylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2987243.png)